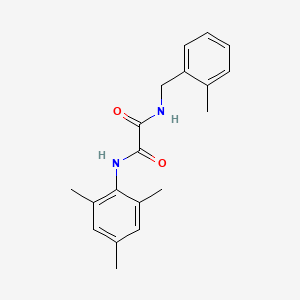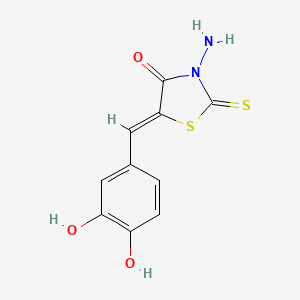![molecular formula C19H28N2O3S B4852731 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4852731.png)
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
説明
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as SMT-19969, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. SMT-19969 is a potent and selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and cellular homeostasis.
作用機序
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine exerts its pharmacological effects by selectively inhibiting the TRPV4 ion channel. TRPV4 is a nonselective cation channel that is expressed in various tissues and plays a crucial role in several physiological processes, including pain sensation, inflammation, and cellular homeostasis. By inhibiting TRPV4, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can reduce pain and inflammation and protect against cellular damage.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can effectively block TRPV4-mediated calcium influx, which can lead to the suppression of pain and inflammation. Additionally, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been shown to modulate endothelial cell function and vascular tone, which may have implications for the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is its high selectivity for TRPV4, which makes it a valuable tool for studying the role of TRPV4 in various physiological processes. Additionally, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is its relatively low potency compared to other TRPV4 inhibitors, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the development of more potent TRPV4 inhibitors that can be used in clinical settings. Another potential direction is the investigation of the role of TRPV4 in other diseases, such as cancer and metabolic disorders. Additionally, the neuroprotective effects of 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine suggest that it may have potential as a therapeutic agent for neurodegenerative diseases, and further studies in this area are warranted.
科学的研究の応用
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Studies have shown that 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can effectively block TRPV4-mediated calcium influx, which can lead to the suppression of pain and inflammation. Additionally, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-7-3-4-8-18(16)15-25(23,24)21-13-9-17(10-14-21)19(22)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXWOPLHABSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tert-butylthio)ethyl]-2-(9H-fluoren-9-ylthio)acetamide](/img/structure/B4852657.png)

![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4852665.png)
![5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4852672.png)
![2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4852684.png)

![5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
![3-(4-chlorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852701.png)
![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)
![2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4852712.png)


![3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852730.png)
